N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide
Description
Chemical Significance of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry
1,3,4-Thiadiazole, a five-membered heterocyclic scaffold containing two nitrogen atoms and one sulfur atom, has emerged as a privileged structure in drug discovery due to its versatile pharmacological properties. The electron-deficient nature of the thiadiazole ring enables diverse substitution patterns, facilitating interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. Over the past decade, derivatives of this scaffold have demonstrated broad-spectrum bioactivity, including anticancer, antibacterial, antifungal, and antiviral effects. For example, sulfonamide-functionalized thiadiazoles exhibit enhanced antimicrobial potency by disrupting microbial folate biosynthesis.
Table 1: Biological Activities of Representative 1,3,4-Thiadiazole Derivatives
| Substituent Position | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| 5-Sulfonyl | Antifungal | Cell membrane disruption | |
| 2-Acetamide | Antibacterial | Enzyme inhibition | |
| 5-Aryl | Anticancer | Apoptosis induction |
The structural flexibility of 1,3,4-thiadiazole allows for rational modifications to optimize pharmacokinetic properties, such as metabolic stability and tissue permeability.
Structural Novelty and Positional Substitution Patterns in Sulfonyl-Containing Heterocycles
The incorporation of sulfonyl groups into heterocyclic frameworks, such as 1,3,4-thiadiazole, introduces unique electronic and steric features that enhance target selectivity and binding affinity. Sulfonyl moieties act as electron-withdrawing groups, polarizing the thiadiazole ring and facilitating nucleophilic substitutions at the 5-position. In the case of N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide, the 3-methylbenzylsulfonyl group at C5 stabilizes the molecule through steric hindrance and hydrophobic interactions, while the diphenylacetamide at C2 provides a rigid, planar conformation for target engagement.
Comparative studies of sulfonyl-containing thiadiazoles reveal that substitutions at the 5-position significantly influence bioactivity. For instance, 5-sulfonyl derivatives of flavonoids exhibit superior antifungal activity against Rhizoctonia solani (EC~50~ = 0.28–0.41 μg/mL) compared to non-sulfonylated analogs. The sulfonyl group also enhances aqueous solubility, addressing a common limitation of hydrophobic heterocycles.
Literature Review on Acetamide-Functionalized Thiadiazole Pharmacophores
Acetamide-functionalized thiadiazoles represent a growing class of bioactive molecules with optimized pharmacokinetic profiles. The acetamide group at the 2-position of the thiadiazole ring participates in hydrogen bonding with enzymatic active sites, as demonstrated in molecular docking studies. For example, N-(1,3,4-thiadiazol-2-yl)acetamide derivatives inhibit bacterial dihydropteroate synthase (DHPS) by mimicking the natural substrate para-aminobenzoic acid.
Recent work on 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids highlights the synergistic effects of acetamide and sulfonyl groups. Compounds such as 2-(2-isopropyl-5-methylphenoxy)-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide (PubChem CID: 16415935) show dual antibacterial and antifungal activity, with EC~50~ values below 10 μg/mL against Xanthomonas oryzae. Structure-activity relationship (SAR) analyses indicate that bulky substituents on the acetamide nitrogen, such as diphenyl groups, improve metabolic stability by shielding the amide bond from hydrolytic cleavage.
Key Advancements in Acetamide-Thiadiazole Hybrids:
- Enhanced Target Selectivity: Diphenylacetamide groups reduce off-target interactions by occupying hydrophobic enzyme pockets.
- Improved Solubility: Sulfonyl and acetamide groups collectively increase polarity without compromising membrane permeability.
- Synergistic Bioactivity: Combined sulfonyl and acetamide functionalities enable multitarget mechanisms, mitigating resistance in pathogens.
Properties
Molecular Formula |
C24H21N3O3S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-17-9-8-10-18(15-17)16-32(29,30)24-27-26-23(31-24)25-22(28)21(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21H,16H2,1H3,(H,25,26,28) |
InChI Key |
VHNUZTNDSYBIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzyl chloride with sodium sulfite to form 3-methylbenzenesulfonic acid. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 2,2-diphenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The thiadiazole ring can interact with nucleophilic sites in biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Sulfonyl vs. Thio Groups
- Target Compound : The 3-methylbenzyl sulfonyl group distinguishes it from thioether analogs (e.g., compounds 5e–5m in ). Sulfonyl groups generally increase polarity and thermal stability compared to thioethers.
- Melting Points : Sulfonyl derivatives (e.g., 9g–9j in ) exhibit higher melting points (252–263°C) than thioethers (132–170°C) .
- Synthetic Yields : Thioether derivatives (e.g., 5h , 88% yield) are often synthesized in higher yields than sulfonamides (e.g., 9j , 53% yield), likely due to the reactivity of sulfonylating agents .
Aryl vs. Alkyl Substituents
- 3-Methylbenzyl Group : Compared to 4-chlorobenzyl (5e , 5j ) or 4-methoxybenzyl () substituents, the 3-methyl group balances lipophilicity and steric effects.
Acetamide Variations
Diphenylacetamide vs. Monosubstituted Acetamides
- The diphenylacetamide in the target compound contrasts with simpler acetamides (e.g., 5f, 5g in ).
Physicochemical Properties
Melting Points and Solubility
- Sulfonyl derivatives (9g–9j ) have higher melting points (>250°C) than thioethers, correlating with increased crystallinity and intermolecular forces (e.g., hydrogen bonding) .
- The diphenylacetamide may reduce aqueous solubility compared to smaller acetamide groups (e.g., 5k–5m in ), necessitating formulation optimization for bioavailability .
Antioxidant Potential
Anticancer and Anticonvulsant Activity
- Thiadiazole-acetamide hybrids () show promise as anticancer agents, while benzothiazole-diphenylacetamide analogs () are explored for CNS disorders. The target compound’s structure aligns with these pharmacophores .
Structural and Crystallographic Insights
- Thiadiazole derivatives often form planar structures stabilized by intramolecular hydrogen bonds (e.g., C–H···N in ). The sulfonyl group in the target compound may enhance crystal packing efficiency, as seen in related sulfonamides .
Tabulated Comparison of Key Derivatives
Table 1: Selected 1,3,4-Thiadiazole Derivatives and Their Properties
Table 2: Sulfonyl vs. Thioether Derivatives
| Property | Sulfonyl Derivatives | Thioether Derivatives |
|---|---|---|
| Melting Points | 252–300°C (e.g., 9g , 3a ) | 132–170°C (e.g., 5h , 5j ) |
| Synthetic Complexity | Moderate to high | Low to moderate |
| Bioactivity | Antioxidant, potential CNS | Variable, less studied |
Biological Activity
N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25N3O4S2
- Molecular Weight : 459.6 g/mol
- IUPAC Name : this compound
- CAS Number : 912891-29-3
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiadiazole precursors. The process includes:
- Formation of the Thiadiazole Ring : This is achieved through the condensation of thiosemicarbazide with appropriate aldehydes.
- Introduction of the Sulfonyl Group : The compound is reacted with 3-methylbenzyl chloride in the presence of a base.
- Amidation : The final step involves reacting the thiadiazole derivative with diphenylacetyl chloride to yield the target compound.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial and fungal strains:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity : Studies have reported moderate to significant antifungal activity against strains such as Aspergillus niger and Candida albicans.
Anticancer Potential
Research into the anticancer properties of thiadiazole derivatives suggests that they may inhibit cancer cell proliferation. For example:
- In vitro studies have indicated that certain thiadiazole derivatives can induce cytotoxic effects in cancer cell lines by disrupting cellular processes essential for growth and survival .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Cell Cycle Disruption : It may interfere with cellular signaling pathways that regulate cell division in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiadiazole derivatives:
- Study on Antimicrobial Activity : A study investigating various 1,3,4-thiadiazole derivatives found that those with specific substitutions exhibited potent antibacterial and antifungal properties. The results showed that some derivatives had MIC values comparable to conventional antibiotics .
- Cytotoxicity Assessment : In a study assessing cytotoxic effects on cancer cell lines (B16F10), certain analogs demonstrated significant anti-proliferative effects without causing substantial cytotoxicity at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
